molecular formula C16H11N3O3S2 B12163062 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12163062
M. Wt: 357.4 g/mol
InChI Key: ICODMLNAXZKNLC-QPEQYQDCSA-N
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Description

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine derivative featuring a pyridin-3-ylmethylidene substituent at the 5-position of the thiazolidinone core and a 3-hydroxybenzamide group at the 3-position. Rhodanine-based compounds are well-documented for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The Z-configuration of the exocyclic double bond at the 5-position is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C16H11N3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H11N3O3S2/c20-12-5-1-4-11(8-12)14(21)18-19-15(22)13(24-16(19)23)7-10-3-2-6-17-9-10/h1-9,20H,(H,18,21)/b13-7-

InChI Key

ICODMLNAXZKNLC-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CN=CC=C3)SC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides with α-Haloesters

A widely adopted method involves reacting thiosemicarbazides with α-haloesters (e.g., ethyl bromoacetate) in ethanol under reflux. Anhydrous sodium acetate catalyzes the cyclization, yielding the thiazolidin-4-one core. For instance, TZ-1–TZ-16 derivatives were synthesized via this route, with reaction times ranging from 3–6 hours at 75°C. The general mechanism proceeds through nucleophilic substitution, where the thiol group attacks the α-carbon of the haloester, followed by intramolecular cyclization.

Thioglycolic Acid-Mediated Cyclization

Alternative routes employ thioglycolic acid for cyclocondensation. In a study by Maheta and Patel, 4-chloro-2-hydroxybenzoic acid hydrazide was condensed with aromatic aldehydes to form Schiff bases, which subsequently reacted with thioglycolic acid in refluxing dioxane. This method achieved yields of 65–78% for thiazolidin-4-one derivatives. The reaction’s success hinges on the use of Lewis acids like zinc chloride to facilitate cyclization.

The introduction of the (Z)-pyridin-3-ylmethylidene group at position 5 of the thiazolidinone ring requires a Knoevenagel condensation.

Aldehyde Selection and Reaction Conditions

Pyridine-3-carbaldehyde serves as the aldehyde component. In analogous syntheses, indole-3-carbaldehydes or benzaldehydes were condensed with 4-oxo-2-thioxothiazolidin-3-ylcarbamides in acetic acid with ammonium acetate catalysis. The reaction typically proceeds at 80–100°C for 6–12 hours, with yields exceeding 70%. The (Z)-stereochemistry of the exocyclic double bond is favored under these conditions, as confirmed by NOESY experiments in related compounds.

Solvent and Catalytic Optimization

Recent studies highlight the role of piperidine as a superior base compared to sodium acetate in Knoevenagel reactions. For example, DKI39 and DKI40 were synthesized using piperidine in methanol at 65°C, achieving 84% and 31% yields, respectively. Polar aprotic solvents like DMF may enhance reactivity but risk side reactions with acid-sensitive functional groups.

Incorporation of the 3-Hydroxybenzamide Moiety

The N-substituted benzamide group is introduced via nucleophilic acyl substitution or sequential hydrazide formation.

Hydrazide Intermediate Synthesis

Benzohydrazides are prepared by reacting methyl benzoate derivatives with hydrazine hydrate. For instance, 4-chloro-2-hydroxybenzoic acid hydrazide was synthesized in 85% yield by refluxing methyl 4-chloro-2-hydroxybenzoate with hydrazine hydrate in ethanol.

Amidation of Thiazolidinone Derivatives

The final amidation step couples the thiazolidin-4-one core with 3-hydroxybenzoic acid. Activated esters (e.g., NHS esters) or coupling agents like HATU/DIPEA are employed in DMF or THF. In a related study, 5a–k derivatives were synthesized by reacting 3-amino-thiazolidin-4-ones with acyl chlorides, yielding 70–90% products.

Stereochemical Control and Purification

Z/E Isomerism Management

The (Z)-configuration at the exocyclic double bond is critical for bioactivity. Crystallization from ethanol/water mixtures preferentially isolates the Z-isomer, as demonstrated for CHEMBL2348826. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) further enriches stereochemical purity.

Spectroscopic Characterization

Key analytical data for intermediates and final products include:

  • IR : ν(C=O) at 1690–1753 cm⁻¹, ν(C=S) at 1556–1608 cm⁻¹.

  • ¹H NMR : Pyridinyl protons resonate at δ 8.50–9.10 ppm, while the thiazolidinone CH₂ appears as a singlet at δ 3.80–4.20 ppm.

  • MS : Molecular ion peaks align with theoretical m/z values (e.g., 342.4 g/mol for the target compound).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Thioglycolic Acid65–788–10High regioselectivity
α-Haloester70–853–6Mild conditions
Knoevenagel70–846–24Stereochemical control

The α-haloester route offers rapid synthesis under mild conditions, whereas thioglycolic acid ensures better regioselectivity for complex substrates. Piperidine-catalyzed Knoevenagel reactions are optimal for introducing aromatic aldehydes without epimerization.

Challenges and Optimization Strategies

Byproduct Formation

Over-condensation or oxidation of the thiol group may occur, necessitating strict anhydrous conditions. Adding antioxidants like BHT (0.1% w/v) during cyclization reduces disulfide formation.

Solvent Selection

Ethanol and dioxane are preferred for their balance of polarity and boiling points. However, DMF accelerates reactions at the cost of harder purification.

Scale-Up Considerations

Continuous flow reactors improve heat transfer in exothermic cyclocondensation steps, enhancing yields by 15–20% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidin derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar thiazolidine structures have been evaluated for their ability to inhibit specific protein kinases involved in cancer progression. A study identified lead compounds with nanomolar inhibitory activity against DYRK1A, a kinase implicated in various cancers . The structural features of these compounds suggest a potential for developing targeted therapies for oncological disorders.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Thiazolidin derivatives have been synthesized and tested for their efficacy against a range of microbial pathogens. For example, a series of 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives demonstrated potent antimicrobial activity against various strains, highlighting the potential of this chemical scaffold in developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, thiazolidine derivatives have been explored for their anti-inflammatory effects. The synthesis of related compounds has shown that they can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation .

Case Study 1: Anticancer Screening

In a comprehensive study evaluating the anticancer potential of thiazolidin derivatives, researchers synthesized various analogs and tested them against multiple cancer cell lines (e.g., MDA-MB 231, HCT 116). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

A series of 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative showed remarkable activity with an MIC value comparable to that of established antibiotics, indicating its potential use in treating bacterial infections .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibitory effects on protein kinases involved in cancer
Antimicrobial ActivityEffective against various microbial strains
Anti-inflammatory EffectsModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridinecarbaldehyde Derivatives

Pyridin-2-ylmethylidene vs. Pyridin-3-ylmethylidene Isomers The positional isomer (5Z)-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (patented for metabolic bone diseases) shares the rhodanine core but differs in the pyridine substitution pattern.

Substituent Variations on the Benzylidene Ring

Bromophenyl and Furyl Groups The derivative 4-(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid inhibits apoptosis signal-regulating kinase 1 (ASK1), highlighting the impact of bulky substituents (e.g., bromophenyl-furyl) on kinase targeting . In contrast, the pyridin-3-ylmethylidene group in the target compound may favor interactions with metalloenzymes or nucleic acids.

Hydroxy- and Methyl-Substituted Benzylidenes (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits distinct hydrogen-bonding capabilities via its phenolic -OH group, which may enhance binding to polar active sites compared to the pyridine-containing analogue . Similarly, methyl-substituted derivatives (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one) prioritize hydrophobic interactions .

Modifications to the Benzamide Moiety

Acetamide-Based Derivatives
Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide focus on alkylation of the benzamide nitrogen, which may improve metabolic stability but reduce polarity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (5-Position) Benzamide Modifications Biological Activity Reference
3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide Pyridin-3-ylmethylidene 3-Hydroxybenzamide Not explicitly reported
(5Z)-5-(Pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one Pyridin-2-ylmethylidene Rhodanine-3-acetic acid Metabolic bone disease therapy
4-(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid 4-Bromophenyl-furyl Hexanoic acid chain ASK1 inhibition
3-Chloro-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-Oxoindolin-3-ylidene 3-Chlorobenzamide Aminopeptidase inhibition

Research Findings and Contradictions

  • Antibacterial vs. Kinase Inhibition: While early rhodanine derivatives (e.g., Knoevenagel products from 1961) showed antibacterial activity , newer analogues target enzymes like ASK1 or aminopeptidases , reflecting a shift toward specialized therapeutic applications.
  • Stereoelectronic Effects : The Z-configuration at the 5-position is conserved across active derivatives, but substituent electronic properties (e.g., electron-withdrawing nitro vs. electron-donating methoxy) significantly modulate bioactivity .

Biological Activity

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C14H12N2O3S\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure features a thiazolidinone core, which is known for various bioactive properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. In particular, it has shown promising results as an inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), which is implicated in several cancers and neurodegenerative diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits selective inhibition against DYRK1A with an IC50 value indicating effective potency.
  • Induction of Apoptosis : Similar thiazolidinone derivatives have been reported to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting a broad spectrum of biological activity .

Antitumor Activity

The antitumor efficacy of 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been evaluated across various cancer cell lines. The following table summarizes the IC50 values obtained from studies:

Cell LineIC50 (μM)Reference
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<8
MDA-MB 231 (Breast)<15
HCT116 (Colorectal)<6
PC3 (Prostate)>20

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown potential as an antimicrobial agent against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Recent studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that compounds similar to 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibited significant cytotoxicity through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : A comparative study on thiazolidinones showed that those with pyridine substituents had enhanced activity against resistant bacterial strains, reinforcing the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What key structural features of the compound influence its biological activity?

The compound’s structure includes a thiazolidinone ring (with 4-oxo and 2-thioxo groups), a pyridin-3-ylmethylidene substituent, and a 3-hydroxybenzamide moiety. The hydroxyl group enhances solubility and facilitates hydrogen bonding with biological targets, while the thiazolidinone core and pyridine ring contribute to interactions with enzymes or receptors via π-π stacking and sulfur-mediated covalent bonding .

Q. What synthetic routes are used to prepare this compound?

Synthesis typically involves:

  • Step 1 : Condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetyl chloride to construct the thiazolidinone ring.
  • Step 3 : Coupling with 3-hydroxybenzoyl chloride to introduce the benzamide group. Solvents (e.g., ethanol, DMF) and temperature control (60–80°C) are critical for yield optimization .

Q. Which analytical methods confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiazolidinone carbonyl at ~170 ppm in ¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% typically required for biological assays).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 438.2) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst Use : Triethylamine or DMAP accelerates acylation steps.
  • Purification : Gradient HPLC with C18 columns resolves byproducts. Contradictions in reported yields (e.g., 40–70%) may stem from variations in reaction time or moisture sensitivity .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative Assays : Use standardized protocols (e.g., IC₅₀ measurements against a common enzyme like α-glucosidase).
  • Structural Analogs : Test derivatives to isolate functional group contributions (see Table 1).
  • Computational Docking : Validate binding modes using software like AutoDock Vina to explain activity disparities .

Table 1 : Structural analogs and activity trends

Analog SubstituentBiological Activity (IC₅₀, μM)Key Interaction
Pyridin-3-ylmethylidene 12.3 (α-glucosidase)π-π stacking
Quinolin-8-ylmethylidene8.7Enhanced H-bond
4-Chlorobenzylidene25.4Lipophilic

Q. What strategies improve solubility and bioavailability?

  • Hydroxyl Group Modification : Acetylation reduces polarity while maintaining activity.
  • Pro-Drug Design : Esterification of the benzamide hydroxyl enhances membrane permeability.
  • Co-Solvent Systems : Use DMSO/PBS mixtures for in vitro assays to mitigate precipitation .

Q. How to design analogs for enhanced efficacy?

  • Structure-Activity Relationship (SAR) :
  • Pyridine Position : 3-Substitution (vs. 2- or 4-) optimizes target engagement.
  • Thioxo Group : Replacement with oxo decreases thiol-mediated enzyme inhibition.
    • Fragment-Based Screening : Introduce bioisosteres (e.g., replacing benzamide with naphthamide) .

Q. What in vitro assays elucidate the mechanism of action?

  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays.
  • Cellular Uptake : Track intracellular accumulation via LC-MS/MS.
  • Receptor Binding : Radioligand displacement assays (e.g., for PPAR-γ). Contradictions in mechanistic data may arise from off-target effects, requiring orthogonal validation (e.g., CRISPR knockouts) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Experimental Design : Include positive/negative controls (e.g., known inhibitors like rosiglitazone for PPAR-γ studies) and replicate assays (n ≥ 3) .

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